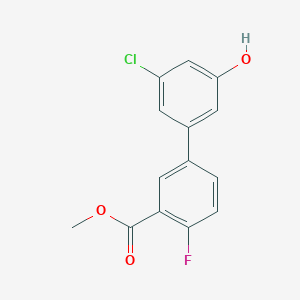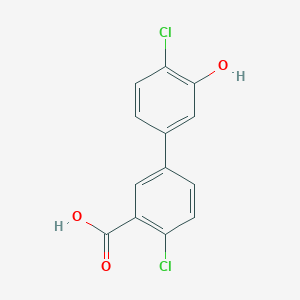
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% (4-CPCCP) is a chemical compound that is widely used in scientific research. It has been studied for its potential applications in a variety of areas, such as drug development, food science, and environmental science.
作用机制
The exact mechanism by which 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% exerts its biological effects is not yet fully understood. However, it is thought that it acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it is believed to interfere with the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to inhibit the growth of certain types of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for extended periods of time without significant degradation. In addition, it is relatively non-toxic and has a low potential for causing adverse effects. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% can be toxic at high concentrations, and it is important to use appropriate safety precautions when working with this compound.
未来方向
There are a number of potential future directions for research on 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%. One potential area of research is the development of new and improved synthesis methods for the compound. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential applications in various areas of science. Finally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% and to identify potential therapeutic uses for the compound.
合成方法
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% is typically synthesized through the reaction of 4-chlorophenol with 3-chloro-4-hydroxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of a dimer, which is then hydrolyzed to yield 4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95%. An alternative method involves the reaction of 4-chlorophenol with 3-chloro-4-hydroxybenzoyl chloride in the presence of a base catalyst, such as pyridine. This reaction yields the desired product in good yield.
科学研究应用
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It has been studied as a potential drug candidate for the treatment of certain types of cancer. It has also been studied as an antimicrobial agent in food science and as an environmental pollutant detector in environmental science.
属性
IUPAC Name |
2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDRWUIJQEGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686143 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261888-47-4 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)


